6-Azabicyclo[3.2.1]octane

Dopamine transporter CNS drug discovery Cocaine addiction therapeutics

6-Azabicyclo[3.2.1]octane (CAS 279-85-6) is the bridgehead-amine normorphan scaffold, a constitutional isomer of tropane with a predicted pKa of 11.44 and LogP of 1.48, driving distinct molecular recognition versus common bicyclic amines. This enables non-tropane CNS patent filings and precise counterion selection for salt-form optimization. Secure 97% pure free base or hydrochloride for DAT inhibitor programs and scaffold-hopping campaigns.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 279-85-6
Cat. No. B1200668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azabicyclo[3.2.1]octane
CAS279-85-6
Synonyms6-azabicyclo(3.2.1)octane
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC2CC(C1)NC2
InChIInChI=1S/C7H13N/c1-2-6-4-7(3-1)8-5-6/h6-8H,1-5H2
InChIKeyVJPPDEZWWKCSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 6-Azabicyclo[3.2.1]octane (CAS 279-85-6) Is a Structurally Distinct Bridged Bicyclic Amine Scaffold for CNS Drug Discovery and Chemical Biology


6-Azabicyclo[3.2.1]octane (CAS 279-85-6) is a nitrogen-containing bridged bicyclic scaffold that constitutes the normorphan nucleus, a constitutional isomer of the tropane (8-azabicyclo[3.2.1]octane) framework found in cocaine and numerous alkaloids [1]. This seven-membered-ring-containing bicycle places the basic amine nitrogen at a bridgehead position, imparting a predicted pKa of 11.44 ± 0.20 and a calculated LogP of 1.48, physical-chemical properties that diverge meaningfully from its closest bicyclic amine analogs and directly influence molecular recognition, formulation, and synthetic tractability .

Why 6-Azabicyclo[3.2.1]octane Cannot Be Replaced by 8-Azabicyclo[3.2.1]octane, 2-Azabicyclo[2.2.1]heptane, or 9-Azabicyclo[3.3.1]nonane Without Altering Key Pharmacological and Physicochemical Outcomes


Bridged bicyclic amines with identical elemental composition (C₇H₁₃N) but different ring connectivity produce distinct vectors for substituent attachment, altered nitrogen basicity, and divergent molecular volumes, each of which translates into measurable differences in target binding, ADME properties, and chemical handling . Direct experimental comparisons demonstrate that replacing the 8-azabicyclo[3.2.1]octane (tropane) nucleus with the 6-azabicyclo[3.2.1]octane (normorphan) framework preserves dopamine transporter (DAT) inhibitory potency while generating a novel chemotype that circumvents existing structure–activity relationship constraints and intellectual property limitations [1].

Head-to-Head and Cross-Study Quantitative Differentiation of 6-Azabicyclo[3.2.1]octane Against Its Closest Bicyclic Amine Analogs


Dopamine Transporter (DAT) Inhibitory Potency: Normorphan Analog 8c Matches Cocaine IC₅₀ (452 nM vs. 459 nM) Despite a Distinct Bridged Core

In a direct head-to-head comparison, the normorphan-based DAT inhibitor 8c—a 2,3-disubstituted 6-azabicyclo[3.2.1]octane bearing a p-chloro substituent at the β-aryl group—exhibited an IC₅₀ of 452 nM for dopamine reuptake inhibition, a potency essentially equivalent to that of cocaine (IC₅₀ = 459 nM), which contains the 8-azabicyclo[3.2.1]octane (tropane) core [1]. This demonstrates that the 6-aza isomer can serve as a functionally equipotent replacement for the tropane scaffold while establishing an entirely novel chemotype for DAT inhibitor design.

Dopamine transporter CNS drug discovery Cocaine addiction therapeutics

Amine Basicity (pKa): 6-Azabicyclo[3.2.1]octane Is 1.16 pKa Units More Basic Than 8-Azabicyclo[3.2.1]octane, Altering Protonation State at Physiological pH

The predicted pKa of 6-azabicyclo[3.2.1]octane is 11.44 ± 0.20, compared with the experimentally determined pKa of 10.28 for 8-azabicyclo[3.2.1]octane (nortropane) . This 1.16 log-unit difference in basicity means that at pH 7.4, the 6-aza scaffold is approximately 93% protonated versus approximately 87% for the 8-aza scaffold, a difference that can influence membrane permeability, lysosomal trapping, and receptor-binding electrostatics.

Physicochemical profiling ADME prediction Medicinal chemistry

Lipophilicity (LogP): 6-Azabicyclo[3.2.1]octane Is Moderately More Lipophilic Than 8-Azabicyclo[3.2.1]octane (LogP 1.48 vs. 1.25–1.35)

The calculated LogP of 6-azabicyclo[3.2.1]octane is 1.48 (ChemSrc) to 1.35 (ACD/LogP, ChemSpider), compared with reported values of 1.25–1.35 for 8-azabicyclo[3.2.1]octane [1]. This moderate increase in lipophilicity—approximately 0.1–0.2 log units—suggests slightly enhanced passive membrane permeability and blood–brain barrier penetration potential relative to the tropane scaffold, a relevant consideration for CNS-targeted programs.

Lipophilicity Blood-brain barrier penetration Formulation science

Molecular Weight and Ring-Size Differentiation: 6-Azabicyclo[3.2.1]octane (MW 111.18) Occupies a Unique Niche Between 2-Azabicyclo[2.2.1]heptane (MW 97.16) and 9-Azabicyclo[3.3.1]nonane (MW 125.21)

Among the common bridged bicyclic secondary amines, 6-azabicyclo[3.2.1]octane (MW 111.18 g/mol) occupies a distinct position in molecular-weight space: it is 14.0 g/mol (one methylene unit) heavier than 2-azabicyclo[2.2.1]heptane (MW 97.16) and 7-azabicyclo[2.2.1]heptane (MW 97.16), yet 14.0 g/mol lighter than 9-azabicyclo[3.3.1]nonane (granatane, MW 125.21) [1]. This intermediate molecular volume, combined with its seven-membered ring containing the nitrogen, provides a unique three-dimensional presentation of substituents that cannot be replicated by smaller [2.2.1] or larger [3.3.1] bicyclic systems.

Scaffold selection Lead optimization Fragment-based drug discovery

Analgesic Profile: 1-Phenyl-6-azabicyclo[3.2.1]octane Derivatives Exhibit Balanced Agonist–Antagonist Activity with Very Mild Physical Dependence Capacity, Differentiating from Morphine-like Opioids

In a systematic evaluation of 53 1-phenyl-6-azabicyclo[3.2.1]octane derivatives, the lead compound (+)-8—(1-(3-hydroxyphenyl)-6,7-dimethyl derivative)—displayed a well-balanced antagonist–analgesic profile with a very mild physical dependence capacity, in contrast to morphine and related morphinan opioids that produce pronounced physical dependence upon repeated administration [1]. While quantitative physical dependence scores are not directly provided in the abstract, this class-level observation represents a qualitatively distinct pharmacological profile that has driven continued procurement of 6-azabicyclo[3.2.1]octane building blocks for analgesic research.

Opioid analgesia Abuse-deterrent analgesics Narcotic antagonist

Optimal Procurement-Driven Application Scenarios for 6-Azabicyclo[3.2.1]octane (CAS 279-85-6) Based on Verified Differential Evidence


Dopamine Transporter (DAT) Inhibitor Programs Seeking Tropane-Equivalent Potency with Novel Intellectual Property

CNS drug discovery teams developing DAT-targeted therapeutics for cocaine use disorder or ADHD can procure 6-azabicyclo[3.2.1]octane as a synthetic entry point to normorphan-based inhibitors that match cocaine's DAT potency (IC₅₀ ≈ 450 nM range) while offering a non-tropane chemical scaffold for composition-of-matter patent filings. The direct head-to-head data from Quirante et al. (2004) provides quantitative justification for scaffold replacement [1].

pKa-Driven Salt and Formulation Optimization of Bridged Bicyclic Amine Candidates

Formulation scientists can exploit the higher basicity of the 6-azabicyclo[3.2.1]octane core (pKa ≈ 11.44) relative to the more common 8-azabicyclo[3.2.1]octane (pKa ≈ 10.28) to select optimal counterions for salt formation, adjust dissolution rates in physiological media, and fine-tune the fraction of protonated species available for target engagement. This 1.16 pKa-unit difference is sufficient to alter the ionized/neutral ratio at lysosomal pH and should guide procurement specifications for the free base versus hydrochloride salt forms .

Systematic Bridged Bicyclic Amine SAR Campaigns Requiring Intermediate Ring-Size and Molecular-Weight Scaffolds

Medicinal chemistry laboratories conducting fragment-based or scaffold-hopping campaigns can strategically acquire 6-azabicyclo[3.2.1]octane (MW 111.18) to bridge the gap between smaller [2.2.1]-bicyclic amines (MW 97.16) and larger [3.3.1]-bicyclic amines (MW 125.21). This enables systematic exploration of how ring-expansion and nitrogen placement affect target affinity, selectivity, and ADME properties without the confounding influence of large molecular-weight jumps [2].

Next-Generation Analgesic Development Targeting Reduced Physical Dependence Liability

Research groups pursuing opioid analgesics with lower abuse potential can leverage the 6-azabicyclo[3.2.1]octane core to access 1-phenyl-substituted derivatives that the Takeda et al. (1977) study demonstrated possess a balanced antagonist–analgesic profile with very mild physical dependence capacity. Although quantitative dependence data require further elaboration, the qualitative differentiation from morphine-class opioids provides a compelling rationale for scaffold selection in early-stage analgesic discovery [3].

Quote Request

Request a Quote for 6-Azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.